N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide is a brominated benzothiazole derivative featuring a 2,5-dimethylbenzamide substituent. The compound’s structure integrates a benzothiazole core with a bromine atom at the 6-position and a benzamide group substituted with methyl groups at the 2- and 5-positions. The bromine atom likely enhances electrophilic reactivity and molecular weight, while the dimethylbenzamide moiety may influence solubility and steric interactions .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-9-3-4-10(2)12(7-9)15(20)19-16-18-13-6-5-11(17)8-14(13)21-16/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNKJEVJXMDXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide typically involves the reaction of 6-bromo-1,3-benzothiazole with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure is characterized by the presence of a benzothiazole moiety substituted with a 2,5-dimethylbenzamide group. Its synthesis typically involves the reaction of 6-bromo-1,3-benzothiazole with 2,5-dimethylbenzoyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane under reflux conditions.
Medicinal Chemistry
N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide has shown potential therapeutic applications due to its biological activities:
- Antimicrobial Properties : Studies indicate that benzothiazole derivatives exhibit significant antimicrobial effects against various bacterial and fungal strains. This compound may serve as a lead for developing new antimicrobial agents .
- Anticancer Activity : The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .
- Anti-inflammatory Effects : The compound's mechanism of action may involve the inhibition of enzymes associated with inflammatory responses, suggesting its utility in treating inflammatory diseases.
Biological Research
This compound is also studied in biological research for its interaction with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes such as DprE1, which is crucial for cell wall biosynthesis in Mycobacterium tuberculosis, indicating potential anti-tubercular applications.
- Drug Development : As a building block in organic synthesis, it can be used to develop more complex molecules with desired biological activities. Its unique structure allows for modifications that enhance efficacy and selectivity against specific targets.
Industrial Applications
In addition to its pharmaceutical applications, this compound is utilized in various industrial sectors:
- Dyes and Pigments Production : The compound's chemical properties make it suitable for synthesizing dyes and pigments used in textiles and coatings.
- Advanced Materials Development : It is explored for its role in creating advanced materials with unique properties due to its structural characteristics.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide with structurally related compounds from the literature:
Key Observations:
- Bromine Substitution: The target compound and the analog in both feature bromine on the benzothiazole ring, but includes an additional brominated pyrazole group, increasing its molar mass (520.24 vs. 361.25 g/mol). This difference may impact lipophilicity and pharmacokinetic properties.
- Thermal Stability: The benzodithiazine derivative in exhibits a high decomposition melting point (330–331°C), likely due to strong hydrogen bonding and sulfone groups. The target compound’s thermal behavior remains uncharacterized but may follow trends seen in brominated heterocycles.
Research Implications and Limitations
- Gaps in Data: Experimental data for the target compound (e.g., melting point, bioactivity) are absent in the provided evidence. Comparisons rely on structural analogs, highlighting the need for further characterization.
- Computational Modeling: Molecular docking or QSAR studies could predict the target compound’s interactions with biological targets, leveraging known behaviors of brominated benzothiazoles .
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C16H13BrN2OS
- Molecular Weight: 365.26 g/mol
Synthesis Methodology:
The synthesis typically involves the reaction of 6-bromo-1,3-benzothiazole with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in organic solvents like dichloromethane under reflux conditions and purified through recrystallization or column chromatography .
Biological Activity Overview
This compound exhibits several biological activities:
-
Antimicrobial Activity:
- Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth .
-
Anticancer Properties:
- Research indicates that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. It has shown promise in preclinical models for various cancers .
-
Anti-inflammatory Effects:
- The compound has been investigated for its potential to reduce inflammation by modulating immune responses and inhibiting pro-inflammatory cytokines .
-
Neuroprotective Effects:
- Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in neurodegenerative diseases .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cellular functions, such as those involved in inflammation and cancer progression.
- Targeting Pathways: It can modulate signaling pathways associated with cell survival and apoptosis, leading to reduced tumor growth and enhanced cell death in cancerous cells .
Comparative Biological Activity
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | Moderate antimicrobial | Lacks additional methyl groups |
| N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | Anticancer | Different substitution pattern |
| N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide | Anti-inflammatory | Ethoxy groups enhance solubility |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 μg/mL for both bacterial strains. This study highlights the potential application of this compound as a lead structure for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the key structural features of N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide, and how do they influence its physicochemical properties?
- Answer : The compound features a benzothiazole core substituted with a bromine atom at position 6, a methyl group at position 2,5-dimethylbenzamide. The bromine atom enhances electrophilicity and potential halogen bonding, while the methyl groups increase hydrophobicity, influencing solubility and membrane permeability . The amide linkage enables hydrogen bonding, critical for interactions with biological targets.
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Answer : Standard protocols involve coupling 2-amino-6-bromobenzothiazole with 2,5-dimethylbenzoyl chloride in a polar aprotic solvent (e.g., DMF or pyridine) under reflux. Reaction progress is monitored via TLC, and purification is achieved via column chromatography or recrystallization from methanol .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Answer :
- ¹H/¹³C NMR : Verify substituent positions (e.g., aromatic protons, methyl groups) and confirm amide bond formation.
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~375).
- IR : Identify C=O (amide I band ~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can the synthetic yield and purity of this compound be optimized for large-scale research applications?
- Answer : Variables include:
- Solvent choice : Pyridine improves reactivity by scavenging HCl.
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
- Purification : Gradient elution in chromatography (e.g., hexane/ethyl acetate) or fractional crystallization enhances purity .
Q. What challenges arise in structural characterization, particularly in resolving tautomeric forms or crystallographic ambiguities?
- Answer : The benzothiazole moiety may exhibit tautomerism, complicating NMR interpretation. Single-crystal X-ray diffraction is recommended to resolve ambiguities. Non-classical hydrogen bonds (e.g., C–H⋯O/N) and π-π stacking in the crystal lattice can stabilize specific tautomers .
Q. How can researchers evaluate the biological activity of this compound, and what assays are appropriate for preliminary screening?
- Answer : Prioritize:
- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria.
- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa).
- Enzyme inhibition : Fluorometric assays targeting PFOR-like enzymes due to structural similarity to nitazoxanide derivatives .
Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Answer : Systematic modifications include:
- Bromine replacement : Substitute with Cl, I, or CF3 to assess halogen effects.
- Methyl group variation : Introduce bulkier substituents (e.g., ethyl, isopropyl) to study steric effects.
- Amide linker replacement : Test urea or sulfonamide analogs for hydrogen-bonding diversity .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in drug development?
- Answer : Conduct accelerated stability studies (ICH guidelines):
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
- Thermal stability : Heat at 40–60°C and assess decomposition products. The bromine and methyl groups may confer resistance to hydrolysis but sensitize to photodegradation .
Q. How should researchers address contradictions in biological activity data across different studies?
- Answer : Cross-validate using:
- Standardized protocols : Ensure consistent cell lines, assay conditions, and controls.
- Dose-response curves : Calculate EC50/IC50 values to compare potency.
- Structural verification : Confirm compound identity via NMR and LC-MS to rule out impurities .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
